REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][C:11]([CH3:15])=[C:12]([CH3:14])[N:13]=2)=[CH:5][CH:4]=1.Cl.[OH-].[NH4+]>N1C=CC=CC=1>[CH3:14][C:12]1[N:13]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][CH:5]=2)[S:10][C:11]=1[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
70.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
470 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
the solid product was collected
|
Type
|
CUSTOM
|
Details
|
The latter was purified by recrystallization from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |